molecular formula C17H17N3O2S B11833377 N-benzyl({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}amino)sulfonamide

N-benzyl({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}amino)sulfonamide

Cat. No.: B11833377
M. Wt: 327.4 g/mol
InChI Key: BWIZEOHRRAZKND-UHFFFAOYSA-N
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Description

N-benzyl({1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}amino)sulfonamide is a complex organic compound featuring a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl({1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}amino)sulfonamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core, followed by functional group modifications to introduce the sulfonamide and benzyl groups .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions: N-benzyl({1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}amino)sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-benzyl({1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}amino)sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl({1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}amino)sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit the activity of certain proteases or kinases, leading to reduced inflammation or microbial growth .

Comparison with Similar Compounds

Comparison: N-benzyl({1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}amino)sulfonamide is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness can result in different biological activities and reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

2-(benzylsulfamoylimino)spiro[1H-indole-3,1'-cyclopropane]

InChI

InChI=1S/C17H17N3O2S/c21-23(22,18-12-13-6-2-1-3-7-13)20-16-17(10-11-17)14-8-4-5-9-15(14)19-16/h1-9,18H,10-12H2,(H,19,20)

InChI Key

BWIZEOHRRAZKND-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=CC=CC=C3NC2=NS(=O)(=O)NCC4=CC=CC=C4

Origin of Product

United States

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